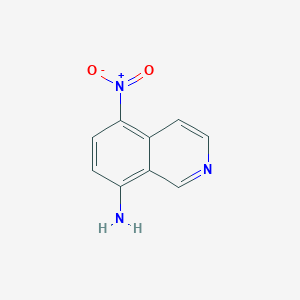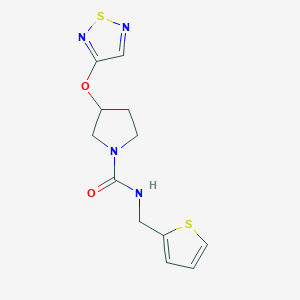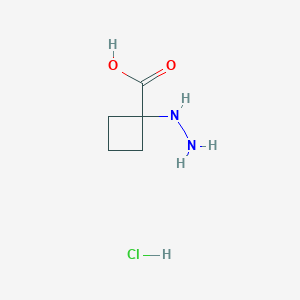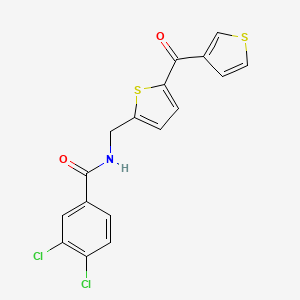![molecular formula C15H18N2O3 B2548224 N-[[4-(Morpholine-4-carbonyl)phenyl]methyl]prop-2-enamide CAS No. 2190254-96-5](/img/structure/B2548224.png)
N-[[4-(Morpholine-4-carbonyl)phenyl]methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom. The “morpholine-4-carbonyl” part suggests the presence of a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .
Molecular Structure Analysis
Again, without specific information, I can only provide a general analysis. The morpholine ring is likely to provide some degree of polarity to the molecule, and the amide group could participate in hydrogen bonding, which could influence its physical and chemical properties .Chemical Reactions Analysis
Amides can undergo a variety of reactions, including hydrolysis, reduction, and reactions with nitrous acid. The specific reactions that this compound would undergo would depend on the exact structure and the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of amides include the ability to participate in hydrogen bonding, relatively high boiling points compared to similar-sized molecules that don’t contain hydrogen bonding, and the ability to act as a weak base .Scientific Research Applications
Antibacterial Agents
N-{[4-(morpholine-4-carbonyl)phenyl]methyl}prop-2-enamide has shown significant potential as an antibacterial agent. Research indicates that derivatives of this compound exhibit strong antibacterial activity against various strains of bacteria. This makes it a promising candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .
Antifungal Applications
In addition to its antibacterial properties, this compound has been evaluated for its antifungal activities. Studies have demonstrated that it can effectively inhibit the growth of several fungal species, making it useful in treating fungal infections. This dual antibacterial and antifungal capability enhances its value in medicinal chemistry .
Antioxidant Properties
The compound has also been investigated for its antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various chronic diseases. N-{[4-(morpholine-4-carbonyl)phenyl]methyl}prop-2-enamide has shown promising results in scavenging free radicals, suggesting its potential use in developing treatments for diseases caused by oxidative stress .
Anti-inflammatory Agents
Research has explored the anti-inflammatory potential of this compound. Inflammation is a key factor in many chronic diseases, including arthritis and cardiovascular diseases. The compound’s ability to reduce inflammation could make it a valuable component in developing new anti-inflammatory drugs .
Cancer Research
N-{[4-(morpholine-4-carbonyl)phenyl]methyl}prop-2-enamide has been studied for its potential in cancer treatment. Preliminary studies suggest that it may inhibit the growth of certain cancer cells, making it a candidate for further research in oncology. Its mechanism of action in cancer cells is still under investigation, but early results are promising .
Neuroprotective Agents
The compound has also been evaluated for its neuroprotective properties. Neuroprotection is crucial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Studies indicate that N-{[4-(morpholine-4-carbonyl)phenyl]methyl}prop-2-enamide may help protect neurons from damage, potentially slowing the progression of these diseases .
Safety and Hazards
properties
IUPAC Name |
N-[[4-(morpholine-4-carbonyl)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-2-14(18)16-11-12-3-5-13(6-4-12)15(19)17-7-9-20-10-8-17/h2-6H,1,7-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQRGYFQJVONJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(morpholine-4-carbonyl)phenyl]methyl}prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

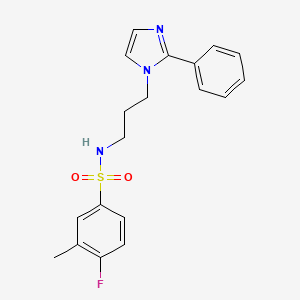
![1-(prop-2-yn-1-yl)-N-[3-(trifluoromethyl)cyclohexyl]piperidine-4-carboxamide](/img/structure/B2548143.png)
![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2548144.png)

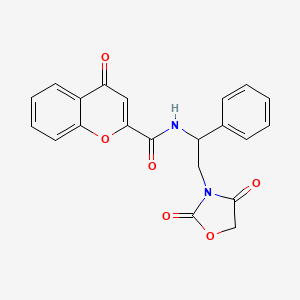
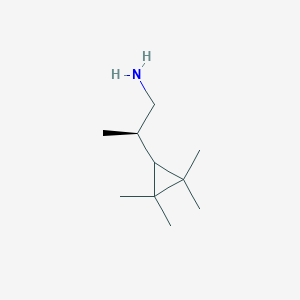
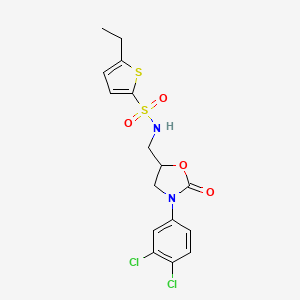
![6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2548154.png)
![1-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol](/img/structure/B2548155.png)
